E3 ligase Ligand-Linker Conjugate 40
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Overview
Description
E3 ligase Ligand-Linker Conjugate 40 is a part of the proteolysis-targeting chimera (PROTAC) technology, which has gained significant attention in recent years. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, playing a crucial role in targeted protein degradation. The ubiquitin-proteasome system (UPS) is essential for maintaining intracellular protein homeostasis by eliminating misfolded, damaged, and worn-out proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 40 involves the preparation of a ligand for the E3 ubiquitin ligase, followed by the attachment of a linker. The synthetic routes typically include:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques, including amide bond formation, esterification, and nucleophilic substitution reactions.
Linker Attachment: The linker is attached to the ligand through a series of chemical reactions, such as click chemistry, amidation, or esterification.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand-Linker Conjugate 40 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the ligand or linker.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties .
Scientific Research Applications
E3 ligase Ligand-Linker Conjugate 40 has a wide range of scientific research applications, including:
Chemistry: Used in the development of novel PROTACs for targeted protein degradation.
Biology: Employed in studying protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of new therapeutic agents and drug discovery
Mechanism of Action
E3 ligase Ligand-Linker Conjugate 40 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .
Comparison with Similar Compounds
E3 ligase Ligand-Linker Conjugate 40 can be compared with other similar compounds, such as:
Cereblon-based PROTACs: These compounds use cereblon as the E3 ligase ligand.
Von Hippel-Lindau (VHL)-based PROTACs: These compounds utilize VHL as the E3 ligase ligand.
Inhibitor of apoptosis protein (IAP)-based PROTACs: These compounds employ IAP as the E3 ligase ligand
This compound is unique due to its specific ligand and linker combination, which may offer distinct advantages in terms of binding affinity, selectivity, and biological activity .
Properties
Molecular Formula |
C37H53N7O6S |
---|---|
Molecular Weight |
723.9 g/mol |
IUPAC Name |
2-[4-[[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,6-diazaspiro[3.3]heptan-6-yl]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C37H53N7O6S/c1-24-32(51-23-39-24)27-7-5-25(6-8-27)14-38-34(49)29-13-28(45)16-44(29)35(50)33(36(2,3)4)40-30(46)17-43-21-37(22-43)19-42(20-37)15-26-9-11-41(12-10-26)18-31(47)48/h5-8,23,26,28-29,33,45H,9-22H2,1-4H3,(H,38,49)(H,40,46)(H,47,48)/t28-,29+,33-/m1/s1 |
InChI Key |
CWRUGJXNUZWDIB-ZLWRCJDJSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CC(=O)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CC(=O)O)O |
Origin of Product |
United States |
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